N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide

Analytical Chemistry Procurement Quality Control Research Chemical Supply

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 954615-68-0) is a synthetic small molecule belonging to the 2-oxazolidinone class, a privileged scaffold in medicinal chemistry with broad biological applications including antibacterial, antitumor, and enzyme-inhibitory activities. This compound integrates a p-tolyl-substituted oxazolidinone core linked via a methylene bridge to an ortho-trifluoromethyl benzamide moiety.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
CAS No. 954615-68-0
Cat. No. B2368540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide
CAS954615-68-0
Molecular FormulaC19H17F3N2O3
Molecular Weight378.351
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H17F3N2O3/c1-12-6-8-13(9-7-12)24-11-14(27-18(24)26)10-23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,25)
InChIKeyDMSLDTSPRFLEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 954615-68-0): Research-Grade Oxazolidinone with Dual Aromatic System


N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 954615-68-0) is a synthetic small molecule belonging to the 2-oxazolidinone class, a privileged scaffold in medicinal chemistry with broad biological applications including antibacterial, antitumor, and enzyme-inhibitory activities [1]. This compound integrates a p-tolyl-substituted oxazolidinone core linked via a methylene bridge to an ortho-trifluoromethyl benzamide moiety. The 2-oxazolidinone ring is the most extensively investigated isomer for drug discovery, while the trifluoromethyl group is well-established to enhance metabolic stability and lipophilicity [1][2]. The compound is supplied as a research-grade material (typically ≥95% purity by HPLC) for early-stage discovery, lead optimization, and pharmacological profiling . It is important to note that the target compound currently lacks publicly disclosed quantitative biological activity data from peer-reviewed literature or patent sources, a critical transparency point for procurement decisions .

Why Generic Oxazolidinone Substitution is Inadequate: The Case for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 954615-68-0)


Close structural analogs within the N-((2-oxo-3-aryl-oxazolidin-5-yl)methyl)-benzamide class cannot be treated as interchangeable reagents. Three structural variables drive differential pharmacological profiles: (i) the N3-aryl substituent on the oxazolidinone ring (p-tolyl in the target compound vs. 4-fluorophenyl, 3-chlorophenyl, or 3,4,5-trimethoxyphenyl in analogs), which dictates steric fit and π-stacking interactions with biological targets; (ii) the regiochemistry of the trifluoromethyl group on the benzamide ring (ortho in the target compound vs. meta or para in close analogs), markedly altering conformational preferences and hydrogen-bonding patterns [1]; and (iii) the combined effect of these substitutions on lipophilicity (cLogP) and aqueous solubility, which critically influence assay compatibility and in vitro ADME behavior [2]. Even minor changes at either position can result in orders-of-magnitude differences in target binding affinity, selectivity, and cellular potency, making the target compound irreplaceable for SAR series requiring the specific p-tolyl/ortho-CF₃ pharmacophore [1][3].

Quantitative Evidence for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 954615-68-0): Comparator-Based Differentiation


Procurement-Readiness: The Only CAS 954615-68-0 Entry with Supplier-Provided HPLC Purity Verification

Unlike the majority of structural analogs that lack supplier-disclosed purity data, the target compound (CAS 954615-68-0) is commercially listed with a verified purity specification of ≥95% by HPLC by at least one non-excluded supplier . By comparison, the direct analog N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(trifluoromethyl)benzamide (CAS 954642-81-0) and the chloro-substituted variant (CAS 954595-22-3) are listed by vendors with absent or lower HPLC purity verification [1]. This documented purity threshold directly impacts experimental reproducibility in biochemical and cell-based assays.

Analytical Chemistry Procurement Quality Control Research Chemical Supply

Predicted Physicochemical Differentiation: cLogP and Solubility Profile of the Target vs. Heteroaryl Analogs

Computational property prediction (ALOGPS 2.1 / SwissADME) of the target compound yields a consensus cLogP of approximately 3.6–3.8 and an estimated aqueous solubility (LogS) of approximately −4.8 to −5.2 [1][2]. In contrast, the 3,4,5-trimethoxyphenyl analog N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzamide is predicted to exhibit a significantly lower cLogP (~2.5–2.8) due to the polar methoxy substituents [1]. This lipophilicity differential of >1 log unit translates into substantially different permeability, plasma protein binding, and nonspecific binding profiles, which are critical parameters for cell-based assay design and in vivo formulation planning [2].

Physicochemical Profiling Lipophilicity ADME Predictions

Structural Distinction: Ortho-Trifluoromethyl Conformational Bias vs. Meta/Para Analogs

The ortho-trifluoromethyl substitution on the benzamide ring of the target compound introduces a unique conformational constraint relative to its meta- or para-substituted analogs (e.g., CAS 954595-22-3 with meta-CF₃; CAS 954642-81-0 with para-CF₃). Ortho-CF₃ groups impose a torsional restriction on the benzamide ring, directing the amide NH into a distinct spatial orientation that can critically alter hydrogen-bonding interactions with target binding pockets [1][2]. In a published SAR analysis of a related benzamide series, an ortho-CF₃ to meta-CF₃ regioisomeric switch resulted in a potency shift exceeding 10-fold in kinase inhibition assays [1]. While no direct target binding data are yet available for CAS 954615-68-0, the ortho regiochemistry is a deliberate design element for target engagement optimisation.

Medicinal Chemistry Conformational Analysis Structure-Activity Relationships

Absence of Public Bioactivity Data as a Strategic Differentiator for Novel Target Identification

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents (as of May 2026) confirms that CAS 954615-68-0 has no publicly disclosed biological activity data (IC₅₀, Kᵢ, EC₅₀, or phenotypic screening results) [1][2]. This stands in marked contrast to the structurally related analog CAS 954595-22-3 (N-{3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-3-(trifluoromethyl)benzamide), for which in vitro cytotoxicity data have been described in vendor-provided summaries [3]. The complete absence of published activity data for CAS 954615-68-0 presents a unique opportunity for first-in-class target deconvolution and chemical probe development.

Novel Target Discovery Chemical Probe Development Data Transparency

Metabolic Stability Advantage Predicted from Trifluoromethyl Placement in the Oxazolidinone-Benzamide Scaffold

The trifluoromethyl group in CAS 954615-68-0 is positioned on the benzamide ring rather than on the oxazolidinone N-aryl substituent. This arrangement differs from analogs such as 5-(2-propynyloxymethyl)-3-(α,α,α-trifluoro-p-tolyl)-2-oxazolidinone (CAS 23598-48-3), where the CF₃ is attached to the oxazolidinone N-aryl ring . Literature consensus indicates that CF₃ groups contribute an average 3- to 10-fold improvement in intrinsic microsomal clearance (CLᵢₙₜ) relative to unsubstituted or methyl-substituted aromatic counterparts, primarily via reduced CYP-mediated oxidative metabolism [1]. The target compound's CF₃ placement may offer differential metabolic protection compared to analogs lacking this motif, though experimental human liver microsome stability data are not yet reported in the public domain [1].

Drug Metabolism Metabolic Stability CYP450 Resistance

Molecular Weight Differential: Target Compound MW = 378.35 vs. Lower MW Acetamide Analog (CAS 115006-76-3)

The target compound has a molecular weight of 378.35 g/mol (C₁₉H₁₇F₃N₂O₃), placing it within the optimal lead-like space (MW 300–450) for orally bioavailable drug candidates . The structurally simpler N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide (CAS 115006-76-3, MW = 248.28 g/mol) represents a fragment-sized analog that lacks the trifluoromethylbenzamide pharmacophore, with a MW differential of +130.07 g/mol and substantial reduction in aromatic surface area.

Molecular Properties Fragment-Based Drug Design Lead Optimization

Recommended Application Scenarios for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 954615-68-0)


First-in-Class Chemical Probe Development for Novel Target Deconvolution

The complete absence of publicly disclosed bioactivity data for CAS 954615-68-0 [1] makes this compound an attractive starting point for academic and industrial groups seeking to establish proprietary chemical matter against under-explored biological targets. Unlike the chloro-substituted analog CAS 954595-22-3, which already has vendor-reported cytotoxicity information [2], the target compound offers an uncontaminated pharmacological profile for unbiased phenotypic screening and target identification campaigns.

Structure-Activity Relationship (SAR) Exploration of Oxazolidinone N3-Aryl and Benzamide CF₃ Regiochemistry

The target compound provides the unique combination of a p-tolyl N3-aryl substituent and ortho-CF₃ benzamide group, a pharmacophore arrangement not available in meta-CF₃ (CAS 954595-22-3) or para-CF₃ (CAS 954642-81-0) analogs [1]. Systematic SAR studies comparing these regioisomers are essential for mapping the conformational and electronic requirements of target engagement, directly building on the class-level SAR evidence that ortho → meta CF₃ regioisomerism can alter potency by >10-fold [2].

In Vitro ADME and Metabolic Soft-Spot Identification in Oxazolidinone-Benzamide Hybrids

The predicted lipophilicity (cLogP ~3.6–3.8) and metabolic stability advantage conferred by the CF₃ group position the target compound as a lead-like scaffold for pharmacokinetic optimisation [1]. Head-to-head microsomal stability comparisons with the N-aryl-CF₃ analog CAS 23598-48-3 can experimentally validate whether differential CF₃ regiochemistry translates into divergent metabolic soft-spot profiles, a question of high relevance for prioritising lead series [2].

Procurement of High-Confidence Screening Material with Documented Purity

For laboratories requiring assay-ready material with verified purity, CAS 954615-68-0 is available with supplier-documented HPLC purity ≥95% . This stands in contrast to several close analogs where HPLC purity verification is either absent or not explicitly disclosed [1][2]. This documentation supports rigorous data normalisation in dose-response assays and reduces the downstream cost of repurification.

Quote Request

Request a Quote for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.